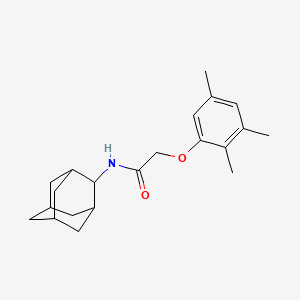![molecular formula C14H12BrFO2 B5809597 {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5809597.png)
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol, also known as BFMP, is a chemical compound with a molecular formula of C14H12BrFO2. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol in lab experiments is its potential therapeutic properties. {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol may be useful in the development of new treatments for inflammatory and neurodegenerative diseases. However, one limitation of using {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol. One area of research is the development of new formulations of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol and to identify its potential therapeutic targets. Finally, clinical trials are needed to determine the safety and efficacy of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol in humans.
Synthesemethoden
The synthesis of {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then reduced using sodium borohydride to yield {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol.
Wissenschaftliche Forschungsanwendungen
{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, {3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}methanol has been investigated for its potential use in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBCKFAHWSVENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0090306.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

![4-benzyl-1-[3-(2-chlorophenyl)acryloyl]piperidine](/img/structure/B5809560.png)
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)



![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)